molecular formula C24H23N3O2S B2381025 N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 899735-81-0

N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B2381025
CAS RN: 899735-81-0
M. Wt: 417.53
InChI Key: LNNUWHBALZBZFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized with a yield of 65%. The 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) values were reported, as well as the MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .


Chemical Reactions Analysis

The compound was part of a series of N-(thiazol-2-yl)benzenesulfonamides that were synthesized and evaluated for their antibacterial activity. Molecules bearing alkyl chains (methyl, isopropyl, and butyl) exhibited the best antibacterial activity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Derivatives : N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide and related compounds have been synthesized and evaluated for their potential applications in various fields. For example, Thabet et al. (2011) synthesized a series of aminothiazoles, thiazolylacetonitrile, and related compounds, assessing their analgesic and anti-inflammatory properties (Thabet, Helal, Salem, & Abdelaal, 2011).

Antimicrobial and Antifungal Activities

  • Cytotoxicity Against Cancer Cell Lines : Nam et al. (2010) synthesized benzothiazole derivatives, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated their cytotoxic and antimicrobial activities. Some compounds showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial and fungal growth (Nam, Dung, Thuong, & Hien, 2010).

Potential COVID-19 Inhibitors

  • Molecular Docking and Dynamic Simulation : Alghamdi et al. (2023) explored the antiviral potential of N-aminothiazole-hydrazineethyl-pyridines, including derivatives similar to this compound, as COVID-19 inhibitors. They conducted molecular docking and dynamics simulation studies to understand their interaction with the SARS-CoV-2 main protease (Alghamdi, Abouzied, Alamri, Anwar, Ansari, Khadra, Zaki, & Gomha, 2023).

Fluorescence Properties and Analytical Applications

  • Fluorescence Quenching Studies : Vellaiswamy and Ramaswamy (2017) studied Co(II) complexes of related compounds, assessing their fluorescence properties and potential as in vitro cytotoxic agents in cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, the research suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell-penetrating peptide .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-2-29-20-12-13-21-22(16-20)30-24(26-21)27(17-19-10-6-7-15-25-19)23(28)14-11-18-8-4-3-5-9-18/h3-10,12-13,15-16H,2,11,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNUWHBALZBZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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